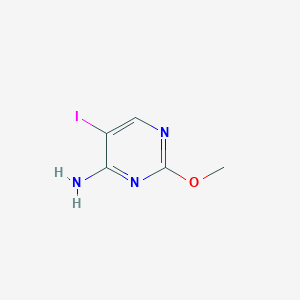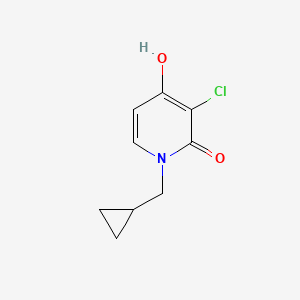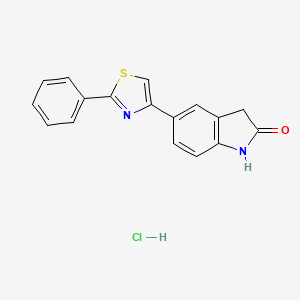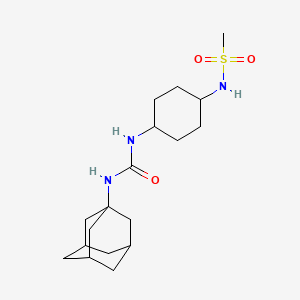
1-Bromo-3-methoxy-2-methylpropane
Übersicht
Beschreibung
1-Bromo-3-methoxy-2-methylpropane is an organic compound with the molecular formula C5H11BrO. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a propane backbone.
Wirkmechanismus
Target of Action
1-Bromo-3-methoxy-2-methylpropane is a type of halogenoalkane, which primarily targets carbon atoms in organic compounds during chemical reactions . The bromine atom in the compound serves as a leaving group, making the carbon atom it’s attached to a prime target for nucleophilic attack .
Mode of Action
The compound likely undergoes nucleophilic substitution reactions, specifically SN1 or SN2 mechanisms . In an SN2 reaction, a nucleophile would directly attack the carbon attached to the bromine, leading to the inversion of configuration at the carbon center . In an SN1 reaction, the bromine would first leave, forming a carbocation intermediate, which is then attacked by a nucleophile .
Biochemical Pathways
Halogenoalkanes like this compound are often involved in organic synthesis, potentially affecting a wide range of biochemical pathways depending on the specific context .
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on various factors, including its chemical properties, the body’s enzymatic activities, and individual genetic factors .
Result of Action
The molecular and cellular effects of this compound would depend on the specific biochemical pathways it affects. As a halogenoalkane, it could potentially participate in a variety of chemical reactions, leading to the synthesis of new compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound . For instance, the rate of SN1 and SN2 reactions it participates in can be influenced by the solvent used and the temperature of the reaction .
Vorbereitungsmethoden
1-Bromo-3-methoxy-2-methylpropane can be synthesized through several methods. One common synthetic route involves the reaction of 3-methoxy-2-methylpropanol with hydrobromic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the bromide. Another method involves the use of phosphorus tribromide as a brominating agent, which reacts with 3-methoxy-2-methylpropanol to yield this compound .
Analyse Chemischer Reaktionen
1-Bromo-3-methoxy-2-methylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines. These reactions typically occur under basic conditions and result in the formation of corresponding alcohols, ethers, or amines.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide can lead to the formation of 3-methoxy-2-methylpropene.
Oxidation Reactions: The methoxy group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-methoxy-2-methylpropane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents
Material Science: this compound is used in the synthesis of polymers and other materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-methoxy-2-methylpropane can be compared with other similar compounds such as:
1-Bromo-2-methylpropane: This compound has a similar structure but lacks the methoxy group. It undergoes similar nucleophilic substitution and elimination reactions but does not participate in reactions involving the methoxy group.
1-Bromo-3-chloro-2-methylpropane: This compound contains both bromine and chlorine atoms, making it more reactive in substitution reactions. It can undergo multiple substitution reactions, leading to a variety of products.
2-Bromo-2-methylpropane:
Eigenschaften
IUPAC Name |
1-bromo-3-methoxy-2-methylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-5(3-6)4-7-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMUEIKGCRJPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112889-79-9 | |
| Record name | 1-bromo-3-methoxy-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzenesulfonamide, N-[(1S,2S)-2-cyanocyclohexyl]-4-methyl-](/img/structure/B3213810.png)








